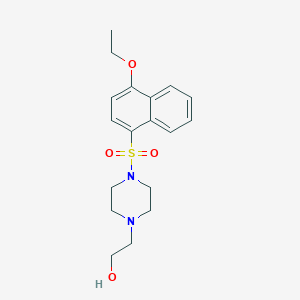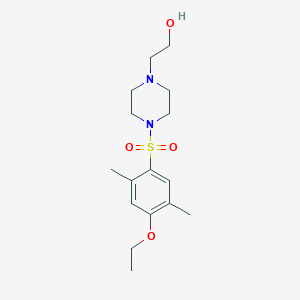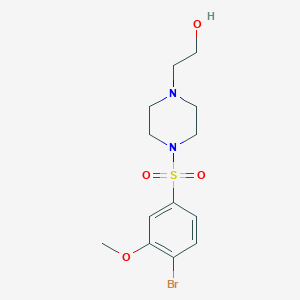
2-(4-((4-ブロモ-3-メトキシフェニル)スルホニル)ピペラジン-1-イル)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
作用機序
Target of Action
Structurally similar compounds have been shown to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on the structural similarity to other arylpiperazine based alpha1-adrenergic receptors antagonists, it can be inferred that it may act as an antagonist at these receptors . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the downstream effects.
Biochemical Pathways
Alpha1-adrenergic receptors, which this compound may target, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds .
Result of Action
Based on its potential interaction with alpha1-adrenergic receptors, it may influence the contraction of smooth muscles and could potentially have effects on various neurological conditions .
実験室実験の利点と制限
One of the advantages of using 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol in lab experiments is its high potency and selectivity for the 5-HT6 receptor. This allows for precise targeting of the receptor and reduces the potential for off-target effects. Additionally, 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has been extensively studied, and its pharmacological effects are well-characterized.
However, one of the limitations of using 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to animals or cells. Additionally, the long-term effects of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol on cognitive function and behavior are still not well understood.
将来の方向性
There are several future directions for the study of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol. One potential direction is the development of more potent and selective 5-HT6 receptor antagonists. Additionally, the potential therapeutic applications of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol in other cognitive disorders, such as depression and anxiety, should be explored. Furthermore, the long-term effects of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol on cognitive function and behavior should be studied in more detail. Finally, the potential side effects of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol should be carefully evaluated to ensure its safety for clinical use.
Conclusion:
In conclusion, 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the 5-HT6 receptor and has been found to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has the potential to be a valuable tool in the study of cognitive function and the development of new therapies for cognitive disorders.
合成法
The synthesis of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with piperazine in the presence of triethylamine. The resulting product is then reacted with ethylene glycol to yield 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
抗菌活性
ピペラジン部分は、抗菌作用を持つものを含め、生物活性化合物に組み込まれることが知られています。この化合物にピペラジン環が存在することは、新しい抗菌剤の開発における可能性を示唆しています。 研究によると、ピペラジンの誘導体は有望な抗菌活性を示すことが示されています .
抗真菌用途
ピペラジンのいくつかの誘導体は、カンジダ・アルビカンスやカンジダ・ガリブラタなどの菌株に対して中程度の抗真菌活性を示してきました。 これは、当社の化合物が真菌感染症に対する有効性についても検討できることを示唆しています .
精神活性物質研究
ピペラジンの誘導体は、違法に精神活性物質として使用されることがあります。 問題となっている化合物は、そのような物質の薬理学的効果を理解し、誤用に対する解毒剤または治療法を開発するために研究に使用できます .
神経変性疾患治療
ピペラジンを含む化合物は、パーキンソン病やアルツハイマー病などの神経変性疾患の治療における可能性について調査されてきました。 この化合物は、これらの病状に対する新しい治療法の発見を目的とした研究努力の一部となる可能性があります .
薬物動態調節
ピペラジンは、薬物の薬物動態特性を正に調節するために頻繁に使用されます。 この化合物は、医薬品の吸収、分布、代謝、および排泄 (ADME) プロファイルを改善することに焦点を当てた研究において価値がある可能性があります .
特性
IUPAC Name |
2-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S/c1-20-13-10-11(2-3-12(13)14)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWLUQDOVQRKQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

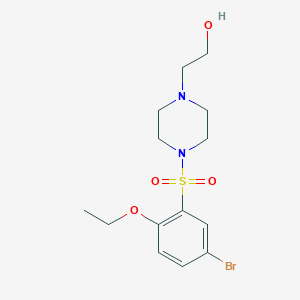

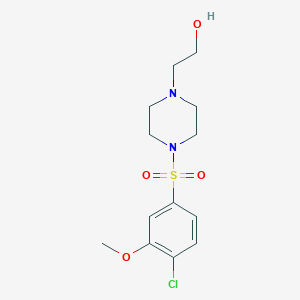

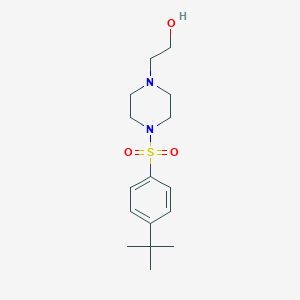
![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)

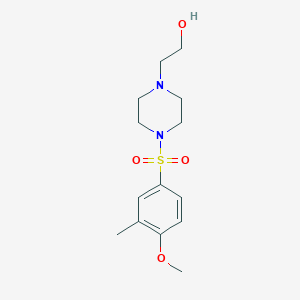

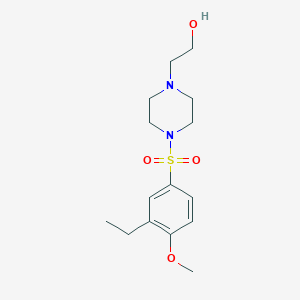
![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)
